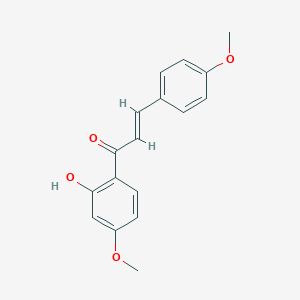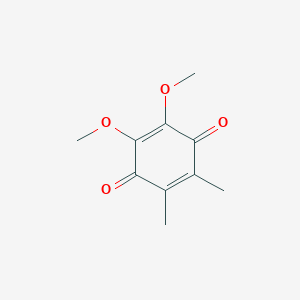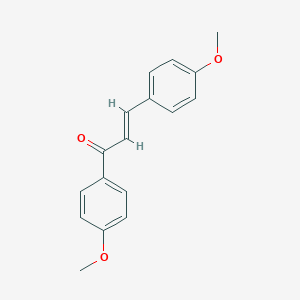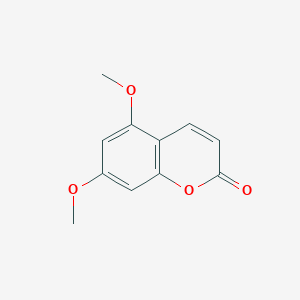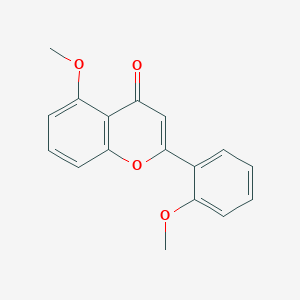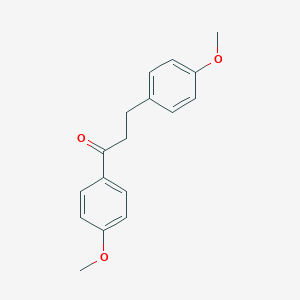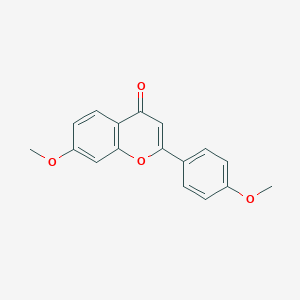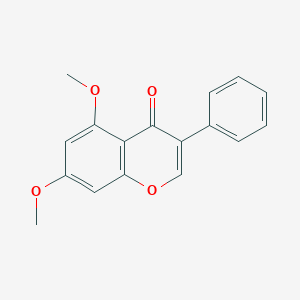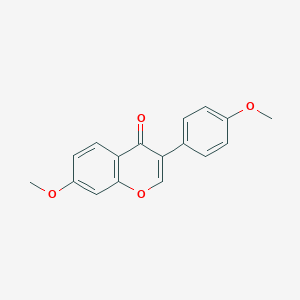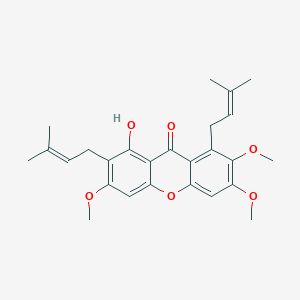
Epiandrosterona
Descripción general
Descripción
Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). Epiandrosterone was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine . This compound naturally occurs in most mammals, including pigs, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Aplicaciones Científicas De Investigación
Epiandrosterone has diverse applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
- Biology: Studied for its role in metabolic pathways involving DHEA and testosterone.
- Medicine: Investigated for its potential anticancer activities, particularly against human gastric cancer, lung cancer, and hepatocellular liver carcinoma .
- Industry: Used in the production of high-end androgenic hormone medications and as an additive in cosmetic products .
Mecanismo De Acción
Epiandrosterone exerts its effects through several mechanisms:
- Androgenic Activity: It is converted into dihydrotestosterone (DHT), which promotes the uptake of amino acids by cells and their conversion to proteins .
- Enzyme Interaction: Interacts with enzymes like glucose-6-phosphate dehydrogenase, influencing cellular biochemistry .
- Vasodilation: Promotes blood vessel dilation, increasing blood flow .
Similar Compounds:
- Androsterone
- Androstanediol
- Androstenol
- Androstenone
- Estratetraenol
Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydroepiandrosterone (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Epiandrosterone interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.
Cellular Effects
Epiandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, epiandrosterone minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . Epiandrosterone’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.
Molecular Mechanism
At the molecular level, epiandrosterone exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . Epiandrosterone also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epiandrosterone can change over time due to its stability, degradation, and long-term impact on cellular function. Epiandrosterone is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that epiandrosterone can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .
Dosage Effects in Animal Models
The effects of epiandrosterone vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of epiandrosterone administration to minimize potential risks and maximize its benefits.
Metabolic Pathways
Epiandrosterone is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . Epiandrosterone also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.
Transport and Distribution
Epiandrosterone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, epiandrosterone can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.
Subcellular Localization
Epiandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of epiandrosterone is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epiandrosterone can be synthesized from androstenedione through a series of reactions. The process involves:
- 3-carbonyl alkene esterification reaction
- 17-carbonyl ketal protection reaction
- Hydrolysis
- Palladium-carbon catalytic reduction reaction
- Acidic hydrolysis reaction
This method is advantageous due to the rich raw material source, low cost, mild synthesis conditions, and high yield .
Industrial Production Methods: Another method involves using 4-androstenedione as a raw material. This process is suitable for large-scale industrial production due to its low cost and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Epiandrosterone undergoes various chemical reactions, including:
- Oxidation: Conversion to epiandrosterone sulfate.
- Reduction: Conversion to androstanediol.
- Substitution: Formation of steroidal [17,16-d]pyrimidines .
Common Reagents and Conditions:
- Oxidation: Uses oxidizing agents like hydrogen peroxide.
- Reduction: Utilizes reducing agents such as sodium borohydride.
- Substitution: Involves reagents like pyrimidine derivatives .
Major Products:
- Epiandrosterone sulfate
- Androstanediol
- Steroidal [17,16-d]pyrimidines
Propiedades
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
481-29-8 | |
| Record name | Isoandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



